molecular formula C3H4N4O4S B1500437 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 313963-93-8

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1500437
CAS No.: 313963-93-8
M. Wt: 192.16 g/mol
InChI Key: PUVBGNSTTRODNJ-UHFFFAOYSA-N
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Description

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a sulfamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine bicarbonate with a suitable carboxylic acid under cyclization conditions . Another method includes the use of succinic anhydride and aminoguanidine hydrochloride, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The triazole ring can undergo substitution reactions, particularly at the sulfamoyl and carboxylic acid positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

Major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfamoyl group in 5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to form strong hydrogen bonds and participate in diverse chemical reactions sets it apart from other similar compounds.

Properties

IUPAC Name

5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O4S/c4-12(10,11)3-5-1(2(8)9)6-7-3/h(H,8,9)(H2,4,10,11)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVBGNSTTRODNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664050
Record name 5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313963-93-8
Record name 5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 3
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 4
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
5-sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid

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